molecular formula C12H19ClO3Si B13414296 (3-Chlorophenyl)triethoxysilane CAS No. 53392-05-5

(3-Chlorophenyl)triethoxysilane

Cat. No.: B13414296
CAS No.: 53392-05-5
M. Wt: 274.81 g/mol
InChI Key: NVTQIOPTWYVSFR-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)triethoxysilane is an organosilicon compound with the chemical formula C12H19ClO3Si. It is a colorless to pale yellow liquid that is used in various chemical applications, particularly in the field of materials science. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chlorophenyl)triethoxysilane can be synthesized through several methods. One common method involves the reaction of 3-chlorophenylmagnesium bromide with triethoxysilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, this compound is often produced through a continuous flow process. This method involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions. The product is then continuously removed from the reactor, allowing for efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)triethoxysilane undergoes several types of chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and ethanol.

    Condensation: The silanol groups formed during hydrolysis can further react to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, often in the presence of an acid or base catalyst.

    Condensation: Silanol groups, often catalyzed by acids or bases.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Polymeric siloxanes.

    Substitution: Various substituted silanes, depending on the nucleophile used.

Scientific Research Applications

(3-Chlorophenyl)triethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)triethoxysilane primarily involves the formation of strong covalent bonds with various substrates. The compound’s triethoxysilane groups can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to enhance the properties of materials by improving their adhesion, durability, and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its phenyl group, which imparts different chemical properties compared to its alkyl-substituted counterparts. The presence of the phenyl group can influence the compound’s reactivity and the properties of the materials it is used to modify.

Properties

CAS No.

53392-05-5

Molecular Formula

C12H19ClO3Si

Molecular Weight

274.81 g/mol

IUPAC Name

(3-chlorophenyl)-triethoxysilane

InChI

InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-8-11(13)10-12/h7-10H,4-6H2,1-3H3

InChI Key

NVTQIOPTWYVSFR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC(=CC=C1)Cl)(OCC)OCC

Origin of Product

United States

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